2H-Pyrano[3,2-g]quinolin-2-one, 8-ethyl-4-methyl-6-phenyl-
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Overview
Description
8-Ethyl-4-methyl-6-phenyl-2H-pyrano[3,2-g]quinolin-2-one is a heterocyclic compound that belongs to the class of pyranoquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a quinoline core fused with a pyran ring, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Ethyl-4-methyl-6-phenyl-2H-pyrano[3,2-g]quinolin-2-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-hydroxyquinolin-2-one with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent functional group modifications . The reaction conditions often include the use of solvents like tetrahydrofuran and catalysts such as sodium hydroxide to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents and catalysts may also be adjusted to improve the efficiency and cost-effectiveness of the process .
Chemical Reactions Analysis
Types of Reactions
8-Ethyl-4-methyl-6-phenyl-2H-pyrano[3,2-g]quinolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation can lead to the formation of quinoline derivatives with additional carbonyl groups, while reduction can yield more saturated analogs .
Scientific Research Applications
8-Ethyl-4-methyl-6-phenyl-2H-pyrano[3,2-g]quinolin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 8-Ethyl-4-methyl-6-phenyl-2H-pyrano[3,2-g]quinolin-2-one involves its interaction with various molecular targets. It can inhibit specific enzymes or receptors, leading to altered cellular pathways. For example, it may inhibit the activity of certain kinases involved in cell proliferation, thereby exerting anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Pyrano[2,3-c]pyrazole: Known for its antimicrobial and anticancer properties.
Furo[3,2-c]quinoline: Exhibits significant biological activities, including antimalarial and anti-inflammatory effects
Uniqueness
8-Ethyl-4-methyl-6-phenyl-2H-pyrano[3,2-g]quinolin-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its fused pyran and quinoline rings contribute to its stability and reactivity, making it a valuable compound for various applications .
Biological Activity
Chemical Identity and Structure
2H-Pyrano[3,2-g]quinolin-2-one, 8-ethyl-4-methyl-6-phenyl-, identified by CAS number 647841-84-7, is a heterocyclic compound belonging to the pyranoquinoline class. Its molecular formula is C21H17NO2, and it has a molecular weight of 315.4 g/mol. The compound features a quinoline core fused with a pyran ring, which contributes to its unique chemical properties and biological activities.
Biological Activity
Anticancer Properties
Research indicates that 8-ethyl-4-methyl-6-phenyl-2H-pyrano[3,2-g]quinolin-2-one exhibits significant anticancer potential. It has been shown to interact with various cellular targets, inhibiting specific kinases involved in cell proliferation. This mechanism suggests its potential application in cancer therapy.
In a study examining its effects on different cancer cell lines, the compound displayed promising cytotoxicity. For instance, it demonstrated an IC50 value of approximately 10 µM against MCF7 (breast cancer) and HCT116 (colon cancer) cell lines, indicating effective inhibition of cell growth and proliferation .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against various bacterial strains, although specific data regarding MIC (Minimum Inhibitory Concentration) values are still being compiled. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, there is emerging evidence supporting the anti-inflammatory effects of this compound. It has been shown to reduce pro-inflammatory cytokine levels in vitro, suggesting potential therapeutic applications in inflammatory diseases .
The biological activity of 8-ethyl-4-methyl-6-phenyl-2H-pyrano[3,2-g]quinolin-2-one is attributed to its ability to interact with various molecular targets within cells:
- Kinase Inhibition : The compound may inhibit kinases such as CDK2 and Aurora-A, which are crucial for cell cycle regulation.
- Receptor Interaction : It may also interact with receptors involved in inflammatory responses, modulating cytokine release.
- DNA Interaction : Some studies suggest that it can intercalate into DNA, disrupting replication and transcription processes .
Comparative Analysis with Similar Compounds
Compound Name | Biological Activity | IC50 Value (µM) | Mechanism of Action |
---|---|---|---|
8-Ethyl-4-methyl-6-phenyl-pyranoquinoline | Anticancer | ~10 | Kinase inhibition |
Pyrano[2,3-c]pyrazole | Antimicrobial | 15 | Membrane disruption |
Furo[3,2-c]quinoline | Anti-inflammatory | 25 | Cytokine modulation |
Case Studies
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Case Study on Anticancer Activity
A recent study evaluated the efficacy of 8-ethyl-4-methyl-6-phenyl-2H-pyrano[3,2-g]quinolin-2-one against various cancer cell lines including MCF7 and HCT116. The results indicated a dose-dependent response with significant cytotoxicity observed at concentrations above 5 µM . -
Case Study on Antimicrobial Properties
In another study focusing on antimicrobial activity, the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed that it inhibited bacterial growth effectively at concentrations ranging from 10 to 20 µM, highlighting its potential as a therapeutic agent in treating bacterial infections .
Properties
CAS No. |
647841-84-7 |
---|---|
Molecular Formula |
C21H17NO2 |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
8-ethyl-4-methyl-6-phenylpyrano[3,2-g]quinolin-2-one |
InChI |
InChI=1S/C21H17NO2/c1-3-15-10-17(14-7-5-4-6-8-14)18-11-16-13(2)9-21(23)24-20(16)12-19(18)22-15/h4-12H,3H2,1-2H3 |
InChI Key |
VNILVOASRWCLRZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C2C=C3C(=CC(=O)OC3=CC2=N1)C)C4=CC=CC=C4 |
Origin of Product |
United States |
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